molecular formula C10H11FO3 B8279158 Methyl 3-fluoromethyl-5-hydroxymethylbenzoate

Methyl 3-fluoromethyl-5-hydroxymethylbenzoate

Cat. No. B8279158
M. Wt: 198.19 g/mol
InChI Key: HGSKZIRIUOHELF-UHFFFAOYSA-N
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Patent
US08633304B2

Procedure details

Dimethyl 5-fluoromethylisophthalate (33) (3.16 g, 14.0 mmol) was dissolved in THF (10.5 mL). The air was evacuated from the reaction system, and then Ar was charged therein. To the solution were added NaBH4 (638 mg, 16.9 mmol), and then a mixted solution of THF:MeOH (8.8 mL:2.6 mL) slowly dropwise. The reaction mixture was refluxed for 1 hour. TLC was used to confirm the progress of the reaction. Then, the reaction was quenched with HCl (1 N, 14 mL). The mixture was extracted with EtOAc. The organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residue was purified by neutral silica gel column chromatography (hexane:EtOAc=5:1 to 2:1) to isolate methyl 3-fluoromethyl-5-hydroxymethylbenzoate (34) (2.21 g, 80%) as white crystals.
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One
Name
Quantity
638 mg
Type
reactant
Reaction Step Two
Name
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]1[CH:4]=[C:5]([C:13](OC)=[O:14])[CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9].[BH4-].[Na+].CO>C1COCC1>[F:1][CH2:2][C:3]1[CH:12]=[C:7]([CH:6]=[C:5]([CH2:13][OH:14])[CH:4]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
FCC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
10.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
638 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
8.8 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The air was evacuated from the reaction system
ADDITION
Type
ADDITION
Details
Ar was charged
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
Then, the reaction was quenched with HCl (1 N, 14 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (hexane:EtOAc=5:1 to 2:1)

Outcomes

Product
Name
Type
product
Smiles
FCC=1C=C(C(=O)OC)C=C(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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